Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a thioxoimidazolidinone moiety
Preparation Methods
The synthesis of Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxoimidazolidinone core: This can be achieved by reacting a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.
Introduction of the morpholine ring: This step involves the alkylation of the thioxoimidazolidinone intermediate with a morpholine derivative.
Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction using a fluorophenyl halide.
Final coupling with methyl 4-aminobenzoate: The final product is obtained by coupling the intermediate with methyl 4-aminobenzoate under appropriate conditions.
Chemical Reactions Analysis
Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Methyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:
[1-(4-fluorophenyl)propyl][2-methyl-2-(morpholin-4-yl)propyl]amine: This compound shares the fluorophenyl and morpholine moieties but differs in its overall structure and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H27FN4O5S |
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Molecular Weight |
514.6 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(4-fluorophenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H27FN4O5S/c1-34-24(33)17-2-6-19(7-3-17)27-22(31)16-21-23(32)30(20-8-4-18(26)5-9-20)25(36)29(21)11-10-28-12-14-35-15-13-28/h2-9,21H,10-16H2,1H3,(H,27,31) |
InChI Key |
SAUOHVPUYBKBNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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